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Compound of Interest

Compound Name: 5-Bromo-4-methylnicotinaldehyde

Cat. No.: B1290056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-4-methylnicotinaldehyde and its derivatives are valuable building blocks in

medicinal chemistry and drug discovery. The strategic placement of the bromo, methyl, and

formyl groups on the pyridine ring offers multiple reaction sites for diversification, enabling the

synthesis of complex molecules with potential therapeutic applications. This document provides

detailed protocols for the preparation of 5-bromo-4-methylnicotinaldehyde and its

subsequent derivatization, based on established synthetic methods.

Data Presentation
Table 1: Synthesis of 5-Bromo-4-methylnicotinaldehyde
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Data extracted from patent US20060116519A1. The patent describes the procedure but does

not explicitly state the yield for this specific step.

Table 2: Synthesis of (5-Bromo-4-methyl-pyridin-3-
ylmethyl)-ethyl-amine
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This two-step, one-pot procedure is detailed in patent US20060116519A1. The yield for the

combined reductive amination process is not explicitly mentioned.

Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-4-
methylnicotinaldehyde from 3,5-Dibromo-4-methyl-
pyridine[1]
This protocol describes the formylation of 3,5-dibromo-4-methyl-pyridine via a lithium-halogen

exchange reaction.

Materials:
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3,5-Dibromo-4-methyl-pyridine

n-Butyllithium (n-BuLi), 2.5 M in hexanes

N,N-Dimethylformamide (DMF)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas supply

Dry ice/acetone bath

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

thermometer, and an argon inlet, dissolve 3,5-dibromo-4-methyl-pyridine (15.1 mmol) in dry

THF (150 mL).

Cool the solution to -100°C using a liquid nitrogen/ether bath.

Slowly add n-butyllithium (2.5 M in hexanes, 6.2 mL, 15.4 mmol) dropwise to the stirred

solution, maintaining the temperature at -100°C.

Stir the reaction mixture for 5 minutes at -100°C.

Add DMF (1.8 mL, 23.2 mmol) dropwise to the reaction mixture.

Continue stirring at -100°C for 20 minutes, and then allow the reaction to warm to -78°C and

stir for an additional hour.

Quench the reaction by adding saturated aqueous NH₄Cl solution.
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Extract the mixture with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo to yield the crude product.

The crude 5-bromo-4-methylnicotinaldehyde can be purified by column chromatography

on silica gel.

Characterization Data (as reported in US20060116519A1):[1]

¹H NMR (300 MHz, CDCl₃) δ: 10.25 (s, 1H), 8.84 (s, 1H), 8.83 (s, 1H), 2.76 (s, 3H).

Protocol 2: Reductive Amination of 5-Bromo-4-
methylnicotinaldehyde to Synthesize (5-Bromo-4-
methyl-pyridin-3-ylmethyl)-ethyl-amine[1]
This protocol details the conversion of the aldehyde to a secondary amine via reductive

amination.

Materials:

5-Bromo-4-methylnicotinaldehyde

Ethylamine, 2.0 M solution in methanol

Sodium cyanoborohydride (NaBH₃CN)

Anhydrous zinc chloride (ZnCl₂)

Methanol

Nitrogen gas supply

Procedure:

Dissolve 5-bromo-4-methylnicotinaldehyde (6.74 g, 33.7 mmol) in methanol (290 mL) in a

flask under a nitrogen atmosphere.
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Add a 2.0 M solution of ethylamine in methanol (90 mL, 180 mmol) dropwise over 30

minutes.

Continue stirring the mixture at room temperature for an additional 30 minutes to form the

imine intermediate.

In a separate flask, dissolve sodium cyanoborohydride (2.33 g, 37.1 mmol) in methanol (150

mL).

Add anhydrous zinc chloride (2.53 g, 18.5 mmol) to the sodium cyanoborohydride solution

and stir at room temperature for 20 minutes.

The procedure described in the patent is part of a larger synthesis and does not explicitly

detail the combination of the imine and the reducing agent solution. Typically, the reducing

agent solution would be added to the imine solution and stirred until the reaction is complete.
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Caption: Synthetic pathway for 5-Bromo-4-methylnicotinaldehyde.
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Caption: Reductive amination of 5-Bromo-4-methylnicotinaldehyde.

Further Applications and Derivatization
The 5-bromo-4-methylnicotinaldehyde scaffold can be further modified at several positions:

The Aldehyde Group: Can undergo various reactions such as oxidation to a carboxylic acid,

reduction to an alcohol, or serve as an electrophile in Wittig-type reactions and aldol

condensations.

The Bromo Group: Acts as a handle for transition-metal-catalyzed cross-coupling reactions

(e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino

substituents. The differential reactivity of halogens can be exploited in dihalogenated
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pyridines, with the C-Br bond generally being more reactive than a C-Cl bond in Suzuki-

Miyaura couplings.[2]

The Pyridine Ring: Can be subjected to N-oxidation or further electrophilic substitution under

specific conditions.

These potential transformations make 5-bromo-4-methylnicotinaldehyde a versatile

intermediate for creating libraries of compounds for high-throughput screening in drug

discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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